5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3,5-dimethylbenzohydroxamic acid with an appropriate alkyne in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-catalyzed reactions. For example, copper (I) or ruthenium (II) catalysts are commonly used in the (3+2) cycloaddition reactions to synthesize isoxazoles. there is a growing interest in developing metal-free synthetic routes due to the high costs, toxicity, and environmental impact associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid
- 3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid
Uniqueness
5-(3,5-Dimethylphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isoxazole derivatives and may contribute to its specific properties and applications .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-8(2)5-9(4-7)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
DNVSTUWVJXXAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NO2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.